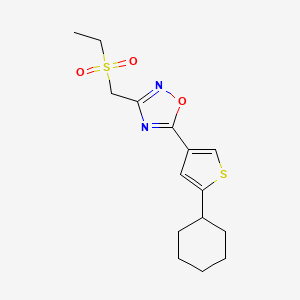
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-010 belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Additionally, 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been shown to have anti-viral and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity levels, making it a safe candidate for further research. However, one limitation of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is that its mechanism of action is not fully understood, which may hinder its potential use in therapeutic applications.
Orientations Futures
There are several future directions for research on 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide. One potential area of study is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide analogs that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide can be synthesized through a multi-step process that involves the reaction of diethylamine with 3-chloro-2-oxopropyl disulfide, followed by the reaction with pyrrolidine-1-carbothioamide. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S2/c1-3-15(4-2)12-5-7-16(9-12)13(19)14-11-6-8-20(17,18)10-11/h11-12H,3-10H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQPQFKNFNRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)

![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![(5S)-5-[[methyl-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B7435620.png)

![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)